propan-2-yl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as acetoxy, phenyl, and carboxylate. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions to form the thiazole ring.
Formation of the Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving thiazole and pyrimidine derivatives.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It may inhibit key enzymes involved in biological processes, such as kinases or proteases, by binding to their active sites.
Modulation of Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine rings, such as thiazolopyrimidine-6-carboxylates, share structural similarities and may exhibit comparable biological activities.
Acetoxyphenyl Derivatives: Compounds containing acetoxyphenyl groups, such as acetoxyphenylthiazoles, also share functional group similarities.
Uniqueness
PROPAN-2-YL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-acetyloxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-10(2)26-19(25)16-11(3)21-20-22(18(24)12(4)28-20)17(16)14-6-8-15(9-7-14)27-13(5)23/h6-10,12,17H,1-5H3 |
InChI Key |
CVLGSCGLPIWSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.